molecular formula C9H9BrFN B13540057 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B13540057
M. Wt: 230.08 g/mol
InChI Key: KQUYIMSEEJHOSW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Substitution Reactions: The introduction of bromine and fluorine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopropylamines or other derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted phenylcyclopropanes.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The cyclopropane ring can confer rigidity and stability to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromo-4-methylphenyl)cyclopropan-1-amine: Contains a methyl group instead of fluorine.

    1-(3-Bromo-4-nitrophenyl)cyclopropan-1-amine: Features a nitro group in place of fluorine.

Uniqueness: 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrFN/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

KQUYIMSEEJHOSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)Br)N

Origin of Product

United States

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